5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-amine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of regioisomers of a camptothecin analog (SN-38) have been synthesized (2-, 3- and 4-nitrobenzyl) for use as potential hypoxia-activated prodrugs . Another study reported the synthesis of benzyl nitriles via ultrasound-assisted cyanation of benzyl halides with Amberlite IRA 900 supported cyanide ion under solvent-free conditions .Scientific Research Applications
Antileishmanial Activity
1,3,4-thiadiazole derivatives, including those structurally related to 5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-amine, have shown significant antileishmanial activity. A study by Tahghighi et al. (2012) demonstrated that these compounds exhibit good in vitro activity against Leishmania major, with some variants significantly reducing the number of intracellular amastigotes and infectivity indices (Tahghighi et al., 2012).
Antimicrobial and Anticancer Properties
Compounds derived from 1,3,4-thiadiazol-2-amine have been shown to possess DNA protective abilities against oxidative stress and strong antimicrobial activities against certain bacterial strains, such as S. epidermidis. Additionally, these derivatives exhibit cytotoxic effects on cancer cell lines like PC-3 and MDA-MB-231, suggesting potential applications in cancer therapy (Gür et al., 2020).
Acetylcholinesterase-Inhibition Activities
Derivatives of 5-benzyl-1,3,4-thiadiazol-2-amine have been synthesized and tested for their acetylcholinesterase-inhibition activities. Zhu et al. (2016) found that some of these derivatives showed significant inhibition activity, suggesting potential use in treating diseases related to cholinesterase impairment, like Alzheimer's disease (Zhu et al., 2016).
Synthesis of Novel Metal Complexes
Research by Al-Amiery et al. (2009) has explored the synthesis of new metal complexes using variants of 1,3,4-thiadiazol-2-amine, indicating its utility in the development of novel compounds with potential applications in various fields including catalysis and material science (Al-Amiery et al., 2009).
Synthesis of Heterocyclic Motifs
5-Substituted 1,3,4-thiadiazol-2-amines have been used as starting materials in single-step reactions to construct heterocyclic motifs such as 1-aryl-5-amino-1,2,4-triazoles and triazolopyridines. This underscores the compound's versatility in facilitating the synthesis of complex molecular structures, which can be valuable in pharmaceutical and chemical research (Mammoliti et al., 2013).
Development of Antitubercular Agents
The thiadiazole structure has been investigated for its potential in antituberculosis drug development. Foroumadi et al. (2004) synthesized and evaluated a series of thiadiazole derivatives for their activity against Mycobacterium tuberculosis, highlighting the compound's potential in creating new treatments for tuberculosis (Foroumadi et al., 2004).
Coordination Chemistry
Research into complexes of 2-amino-5-methyl-1,3,4-thiadiazole with metals like cobalt, nickel, and copper suggests potential applications in coordination chemistry, which is fundamental to understanding various biochemical processes and developing new catalytic systems (Fabretti et al., 1979).
properties
IUPAC Name |
5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c10-9-12-11-8(16-9)5-6-1-3-7(4-2-6)13(14)15/h1-4H,5H2,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPDFKYKTMICSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C(S2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350676 | |
Record name | 5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
247225-84-9 | |
Record name | 5-[(4-Nitrophenyl)methyl]-1,3,4-thiadiazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=247225-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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